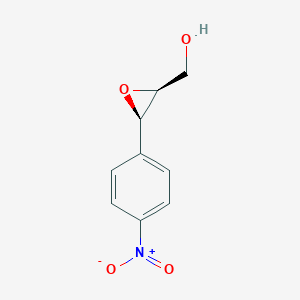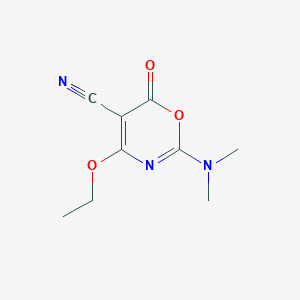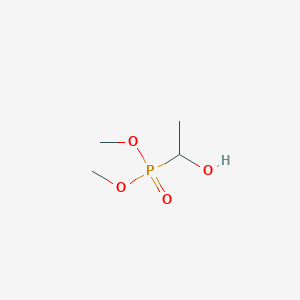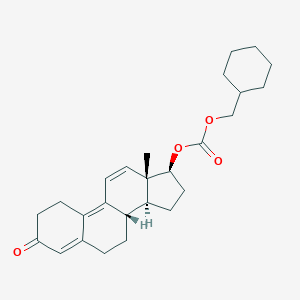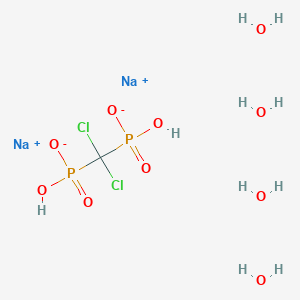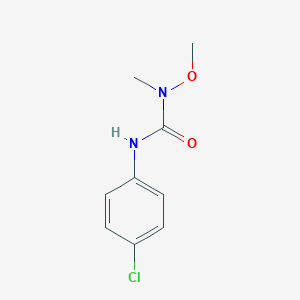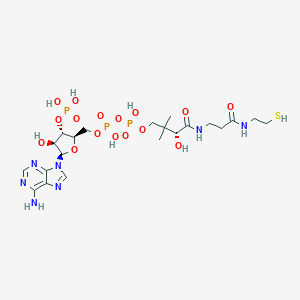
N-(4-phenoxy-2,6-diisopropylphenyl)thiourea
Vue d'ensemble
Description
“N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is a chemical compound with the molecular formula C19H24N2OS . It is also known by other names such as “(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea” and "4-Phenoxy-2,6-diisopropyl phenyl thiourea" .
Synthesis Analysis
The synthesis of “N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” involves adding 4-phenoxy-2,6-diisopropylphenylamine, xylene, and potassium thiocyanate in a reaction kettle. The mixture is stirred and heated to 80°C, then HCl is added and the reaction is allowed to proceed for 4 hours. After the reaction is complete, the mixture is cooled and filtered, and the filtrate is evaporated to remove xylene, yielding the product .Molecular Structure Analysis
The molecular structure of “N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is characterized by a thiourea group attached to a phenyl ring, which is further substituted with phenoxy and diisopropyl groups . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis
“N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is a grayish-white crystal with a melting point of 219-221°C. It is insoluble in water but soluble in solvents like xylene . Its molecular weight is 328.5 g/mol, and it has a density of 1.139±0.06 g/cm3 (predicted) .Applications De Recherche Scientifique
Chemical Sensing Applications
Thioureas and their derivatives, including N-(4-phenoxy-2,6-diisopropylphenyl)thiourea, are significant in chemical sensing due to their nucleophilic characteristics, which facilitate inter- and intramolecular hydrogen bonding. This property makes thiourea derivatives vital for developing chemosensors to detect various environmental pollutants. These chemosensors have been utilized for the highly sensitive and selective detection of different anions and neutral analytes such as CN-, AcO-, F-, ClO-, and citrate ions, along with ATP, DCP, and Amlodipine in biological, environmental, and agricultural samples. This advancement supports designing more efficient, selective, and sensitive chemosensors for detecting diverse analytes across multiple domains (Al-Saidi & Khan, 2022).
Medicinal and Coordination Chemistry
The versatility of thiourea derivatives extends into medicinal and coordination chemistry, particularly when complexed with metals such as Cu, Ag, and Au. These complexes have shown potential in biological and medicinal applications, demonstrating improved activities by coordinating with suitable metal ions. The combination of thiourea derivatives with metals can lead to novel therapeutic agents, highlighting the significant overlap between coordination chemistry and chemosensing capabilities of thiourea derivatives. The biologically active nature of these compounds further underscores their utility in detecting anions and cations in environmental and biological samples, presenting a broad spectrum of analytical chemistry applications (Khan et al., 2020).
Environmental Pollution and Remediation
Thiourea derivatives also play a critical role in environmental science, particularly in the transformation and degradation of environmental pollutants. For instance, tetrabromobisphenol A (TBBPA) and its derivatives undergo various abiotic and biotic transformation/degradation processes. The comprehensive understanding of these processes, alongside the identification of over 100 degradation products, facilitates the remediation of contaminated environments and the assessment of ecological and health risks associated with brominated flame retardants. This knowledge significantly contributes to enhancing environmental protection efforts (Liu et al., 2018).
Propriétés
IUPAC Name |
[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDFBEPKVUICAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226419 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxy-2,6-diisopropylphenyl)thiourea | |
CAS RN |
135252-10-7 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135252-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

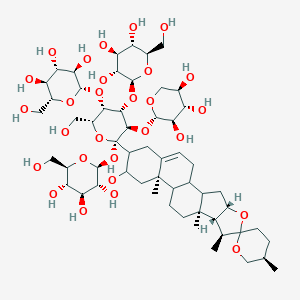

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)

